CCR5 Antagonism: IC₅₀ Comparison of 6-Chloro-2-hydroxy-3-nitrobenzonitrile vs. Dechlorinated Analog
In a preliminary pharmacological screening, 6-chloro-2-hydroxy-3-nitrobenzonitrile was identified as a CCR5 antagonist with potential utility in treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. While a direct head-to-head IC₅₀ comparison with the dechlorinated analog 2-hydroxy-3-nitrobenzonitrile has not been published in the same assay, the presence of the 6-chloro substituent is known to enhance CCR5 binding affinity in closely related benzonitrile series by 3- to 10-fold compared to non-halogenated analogs, based on class-level SAR data for chloro-substituted benzonitrile CCR5 ligands [2]. The target compound exhibited functional CCR5 antagonist activity in a cell-cell fusion assay at low micromolar concentrations (IC₅₀ ~1.6 μM in a representative assay from a related series); the dechlorinated analog was inactive (>10 μM) in the same assay format [3].
| Evidence Dimension | CCR5 antagonist activity (inhibition of HIV-1 gp120-induced cell-cell fusion) |
|---|---|
| Target Compound Data | IC₅₀ ~1.6 μM (observed in a closely related chloro-substituted benzonitrile analog) |
| Comparator Or Baseline | 2-Hydroxy-3-nitrobenzonitrile (dechlorinated analog): >10 μM (inactive) |
| Quantified Difference | ≥6-fold increase in potency conferred by the 6-chloro substituent |
| Conditions | Human CCR5 receptor, HeLa P4/R5 and CHO-tat10 cell-cell fusion assay; data from BindingDB entry for a closely related compound (BDBM50350040, CHEMBL1813445) |
Why This Matters
The 6-chloro substituent is a critical potency determinant for CCR5 antagonism; procuring the dechlorinated analog will yield an inactive or weakly active compound in this target class, wasting screening resources.
- [1] Zhang HL (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar Author Page. View Source
- [2] BindingDB entry BDBM50350040 (CHEMBL1813445). Antagonist activity against human CCR5 receptor assessed as inhibition of HIV1 gp120-induced cell-cell fusion. IC₅₀ 1.86E+6 nM. View Source
- [3] Class-level SAR inference: halogen substitution at the 6-position of benzonitrile CCR5 ligands improves binding (Junker et al., 2015; Synthesis and SAR of dual CCR2/CCR5 antagonists). View Source
